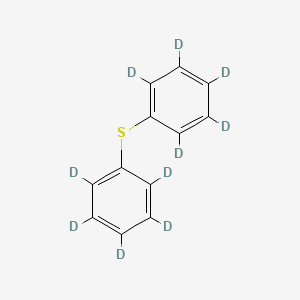

Diphenylsulfane-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745739 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180802-01-1 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180802-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Diphenylsulfane-d1

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Structure

Diphenylsulfane is an organosulfur compound with the chemical formula (C₆H₅)₂S. The "-d1" designation in diphenylsulfane-d1 indicates that one of the ten hydrogen atoms on the two phenyl rings has been replaced by a deuterium atom. This isotopic substitution is a valuable tool in various research applications, including mechanistic studies of chemical reactions, metabolic pathway elucidation, and as an internal standard in mass spectrometry.

Data Presentation: Chemical Properties

The following table summarizes the known chemical and physical properties of diphenylsulfane. The values for this compound are expected to be very similar, with a slight increase in molecular weight and density due to the presence of deuterium.

| Property | Value for Diphenylsulfane | Expected Value for this compound | Reference |

| Molecular Formula | C₁₂H₁₀S | C₁₂H₉DS | [1][2] |

| Molecular Weight | 186.27 g/mol | 187.28 g/mol | [1][2] |

| Appearance | Colorless liquid | Colorless liquid | [3] |

| Odor | Unpleasant | Unpleasant | [3] |

| Melting Point | -40 °C | Similar to diphenylsulfane | [2] |

| Boiling Point | 296 °C | Similar to diphenylsulfane | [2] |

| Density | 1.113 g/mL at 20 °C | Slightly higher than diphenylsulfane | [2] |

| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide | [3] |

| Refractive Index (n20/D) | 1.6327 | Similar to diphenylsulfane | [2] |

| CAS Number | 139-66-2 | Not available | [1] |

Experimental Protocols

Synthesis of Diphenylsulfane

A common method for the preparation of diphenylsulfane is the Friedel-Crafts reaction of benzene with sulfur monochloride, catalyzed by aluminum chloride.

Materials:

-

Benzene (anhydrous)

-

Sulfur monochloride (S₂Cl₂)

-

Aluminum chloride (anhydrous)

-

Ice bath

-

Hydrochloric acid (aqueous solution)

-

Sodium hydroxide solution

-

Drying agent (e.g., anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

A reaction flask is charged with anhydrous benzene and anhydrous aluminum chloride and cooled in an ice bath.

-

Sulfur monochloride is added dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, sodium hydroxide solution, and again with water.

-

The crude diphenylsulfane is dried over a suitable drying agent.

-

The final product is purified by vacuum distillation.

Proposed Synthesis of this compound

The synthesis of mono-deuterated diphenylsulfane can be achieved through several methods, including electrophilic aromatic substitution using a deuterium source or by quenching a Grignard reagent with a deuterium donor. A plausible method involves the mono-lithiation of diphenylsulfane followed by quenching with a deuterium source.

Materials:

-

Diphenylsulfane

-

n-Butyllithium (n-BuLi) in hexane

-

Deuterium oxide (D₂O) or deuterated chloroform (CDCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Diphenylsulfane is dissolved in an anhydrous ethereal solvent (diethyl ether or THF) in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

One equivalent of n-butyllithium is added dropwise to the stirred solution. The reaction mixture is stirred at low temperature for a specific period to allow for mono-lithiation to occur, primarily at the ortho position.

-

A deuterium source, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), is then added to the reaction mixture to quench the lithiated intermediate.

-

The reaction is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine and dried over a drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography or distillation.

Characterization: The successful incorporation of a single deuterium atom can be confirmed by mass spectrometry (observation of the M+1 peak) and ¹H and ²H NMR spectroscopy. In the ¹H NMR spectrum, a decrease in the integration of one of the aromatic signals will be observed. In the ²H NMR spectrum, a signal corresponding to the incorporated deuterium will be present.

Mandatory Visualization

Since there are no established signaling pathways involving diphenylsulfane, the following diagram illustrates a logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Perdeuterated Diphenylsulfane (Diphenylsulfane-d10)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust methodology for the synthesis and subsequent purification of perdeuterated diphenylsulfane, herein referred to as Diphenylsulfane-d10. The protocol detailed is adapted from established Friedel-Crafts reactions and is intended to serve as a foundational resource for researchers requiring this isotopically labeled compound for applications in mechanistic studies, metabolic tracking, and as a standard in mass spectrometry-based analyses.

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, provides a non-radioactive handle to trace the metabolic fate of drug candidates, elucidate reaction mechanisms, and quantify analytes in complex biological matrices. Diphenylsulfane-d10, with all ten aromatic protons replaced by deuterium, offers a significant mass shift, making it an excellent internal standard for quantitative mass spectrometry. This document outlines a reliable synthetic route and purification strategy to obtain high-purity Diphenylsulfane-d10.

Synthesis of Diphenylsulfane-d10

The synthesis of Diphenylsulfane-d10 is achieved via a Friedel-Crafts reaction, a classic and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds to an aromatic ring. In this procedure, deuterated benzene (benzene-d6) undergoes an electrophilic aromatic substitution reaction with sulfur monochloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Reaction Mechanism

The reaction proceeds through the formation of an electrophilic sulfur species, which is then attacked by the electron-rich deuterated benzene ring. The subsequent loss of a deuteron restores aromaticity, yielding the desired Diphenylsulfane-d10.

Caption: Reaction mechanism for the synthesis of Diphenylsulfane-d10.

Experimental Protocol

Materials:

-

Benzene-d6 (C₆D₆)

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Cracked ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

-

Initial Charging: In the flask, place anhydrous aluminum chloride (e.g., 1.1 equivalents) and cover it with dry dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Benzene-d6: Slowly add benzene-d6 (e.g., 2.2 equivalents) to the cooled suspension of aluminum chloride.

-

Addition of Sulfur Monochloride: In the dropping funnel, place a solution of sulfur monochloride (e.g., 1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over cracked ice with stirring. Caution: This is an exothermic process.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude Diphenylsulfane-d10.

Purification of Diphenylsulfane-d10

The crude product is purified by vacuum distillation to obtain high-purity Diphenylsulfane-d10.

Experimental Protocol

Procedure:

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude Diphenylsulfane-d10 to the distillation flask. Heat the flask gently under reduced pressure.

-

Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure. For non-deuterated diphenyl sulfide, the boiling point is approximately 162-163 °C at 18 mmHg.[1] The boiling point of the deuterated analog is expected to be very similar.

-

Characterization: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by ¹H NMR (to confirm the absence of protons) and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of diphenylsulfane. The data for the deuterated compound is expected to be analogous to the non-deuterated version, with the primary difference being the molecular weight.

| Parameter | Diphenylsulfane | Diphenylsulfane-d10 (Expected) |

| Molecular Formula | C₁₂H₁₀S | C₁₂D₁₀S |

| Molecular Weight | 186.28 g/mol | 196.34 g/mol |

| Boiling Point | 296 °C (at 760 mmHg)[2] | ~296 °C (at 760 mmHg) |

| Boiling Point (Vacuum) | 162-163 °C (at 18 mmHg)[1] | ~162-163 °C (at 18 mmHg) |

| Typical Yield | 81-83%[1] | 75-85% |

| Purity (Post-distillation) | >98% | >98% |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of Diphenylsulfane-d10 is depicted below.

Caption: A flowchart illustrating the synthesis and purification process.

References

Isotopic Enrichment and Stability of Diphenylsulfane-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and stability of singly deuterated diphenylsulfane (Diphenylsulfane-d1), a molecule of interest in mechanistic studies and as a potential building block in the development of novel therapeutics. This document details experimental protocols for its synthesis, methods for assessing its isotopic purity, and a comprehensive analysis of its stability under various conditions.

Introduction

Diphenylsulfane, also known as diphenyl sulfide, is a simple diaryl sulfide. The selective incorporation of deuterium, a stable isotope of hydrogen, into organic molecules can significantly alter their physicochemical properties. This "kinetic isotope effect" can lead to enhanced metabolic stability of drug candidates, making deuterated compounds valuable in pharmaceutical research. This guide focuses on this compound, providing essential technical information for its application in research and development.

Isotopic Enrichment

The isotopic enrichment of this compound is a critical parameter that defines the percentage of molecules in a sample that contain a deuterium atom at a specific position. High isotopic purity is essential for accurate mechanistic studies and for realizing the therapeutic benefits of deuteration.

Quantitative Analysis of Isotopic Enrichment

The determination of isotopic enrichment is typically achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Analytical Techniques for Isotopic Enrichment Analysis

| Technique | Description | Expected Observations for this compound |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The molecular ion peak of this compound will be shifted by approximately 1 Da compared to its non-deuterated counterpart. | The mass spectrum of the non-deuterated diphenyl sulfide shows a molecular ion peak (M+) at m/z 186. For this compound, a prominent peak at m/z 187 is expected. The relative intensities of the M+ and M+1 peaks can be used to quantify the isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR can be used to determine the position and extent of deuteration by observing the disappearance or reduction of a specific proton signal. 2H NMR directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location. | In the 1H NMR spectrum of this compound, the integration of the aromatic proton signal corresponding to the site of deuteration will be reduced. The 2H NMR spectrum will show a signal corresponding to the deuterium atom. |

Synthesis of this compound

Experimental Protocol: H-D Exchange using Deuterated Acid

This protocol is adapted from a general method for the deuteration of aromatic amines and amides using deuterated trifluoroacetic acid (CF3COOD)[1].

dot

Caption: Synthetic workflow for this compound.

Materials:

-

Diphenylsulfane

-

Deuterated trifluoroacetic acid (CF3COOD)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a sealed reaction vial, dissolve diphenylsulfane (1 equivalent) in deuterated trifluoroacetic acid (excess, e.g., 10-20 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to check for the incorporation of deuterium.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterize the final product by 1H NMR, 2H NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.

Stability Assessment

The stability of a deuterated compound is a critical factor for its use in various applications, particularly in drug development. Stability studies are designed to evaluate the robustness of the molecule under different stress conditions and to assess the potential for H/D back-exchange.

General Stability Profile

Commercial suppliers of deuterated compounds often provide a general statement on stability. For instance, Diphenyl sulfide-d10 is reported to be stable if stored under recommended conditions, with a recommendation to re-analyze for chemical purity after three years. While this indicates good general stability, detailed experimental studies are necessary for a comprehensive understanding.

Experimental Protocols for Stability Testing

The following protocols are based on general best practices for assessing the stability of deuterated compounds[2].

dot

Caption: Workflow for stability assessment.

4.2.1. Forced Degradation Studies

-

Acid/Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by LC-MS to quantify the parent compound and identify any degradation products.

-

-

Oxidative Stress:

-

Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

-

Incubate at room temperature.

-

Monitor the reaction over time by LC-MS.

-

-

Thermal Stability:

-

Store a solid sample of this compound and a solution in a suitable solvent in a controlled temperature oven (e.g., 60 °C).

-

Analyze samples at various time points to assess degradation.

-

-

Photostability:

-

Expose a solution of this compound to a controlled light source that provides both UV and visible light.

-

A control sample should be kept in the dark at the same temperature.

-

Analyze both samples at set intervals by LC-MS.

-

4.2.2. H/D Back-Exchange Study

-

Prepare a solution of this compound in a protic solvent (e.g., methanol or water) or a relevant biological matrix.

-

Incubate the solution under controlled conditions.

-

At various time points, analyze the sample by LC-MS, monitoring the mass isotopologue distribution. A shift towards a lower mass indicates H/D back-exchange.

-

The percentage of the deuterated form remaining at each time point can be calculated to determine the rate of exchange.

Table 2: Summary of Stability Data (Hypothetical)

| Condition | Time | % this compound Remaining | H/D Exchange | Degradation Products |

| 0.1 M HCl, 50 °C | 24 h | > 95% | Not significant | None detected |

| 0.1 M NaOH, 50 °C | 24 h | > 95% | Not significant | None detected |

| 3% H2O2, RT | 24 h | < 10% | Not applicable | Diphenyl sulfoxide-d1, Diphenyl sulfone-d1 |

| 60 °C (solid) | 7 days | > 99% | Not applicable | None detected |

| Photostability (ICH Q1B) | 24 h | > 98% | Not significant | None detected |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Conclusion

This technical guide outlines the key considerations for the isotopic enrichment and stability of this compound. While a specific, published protocol for its synthesis is not available, established methods for the deuteration of aromatic compounds provide a clear path for its preparation. The stability of the deuterium label is expected to be high under most conditions, with the notable exception of strong oxidizing agents which will affect the sulfur atom. The experimental protocols provided herein offer a framework for researchers to synthesize, characterize, and evaluate the stability of this compound for their specific applications in drug discovery and other scientific disciplines.

References

Diphenylsulfane-d1: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Quantitative Safety and Property Data

The following tables summarize the key physical, chemical, and toxicological properties of Diphenyl sulfide. This data has been compiled from multiple safety data sheets (SDS) to provide a comprehensive overview.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₁₂H₁₀S | [1][2] |

| Molecular Weight | 186.27 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Odor | Unpleasant, stench | [1][4] |

| Melting Point | -40 °C (-40 °F) | [1][4] |

| Boiling Point | 296 °C (565 °F) at 760 mmHg | [1][4] |

| Flash Point | > 112 °C (> 233.6 °F) | [4][5] |

| Density | 1.113 g/mL at 20 °C | [6][7] |

| Vapor Density | 6.42 (Air = 1.0) | [4][5] |

| Solubility | Insoluble in water. Soluble in ether, benzene, and carbon disulfide. | [2][8][9] |

| Refractive Index | n20/D 1.6327 | [7][8] |

Table 2: Toxicological Data

| Endpoint | Value | Species | References |

| Acute Oral Toxicity (LD50) | 490 mg/kg | Rat | [6] |

| Acute Dermal Toxicity (LD50) | 11,300 mg/kg | Rabbit | [6] |

| Skin Irritation | Causes skin irritation | [1][6] | |

| Eye Irritation | Causes serious eye irritation | [5][10] | |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1][6] |

Table 3: Hazard Identification and Handling

| Hazard Statement | GHS Classification | Prevention and Handling Precautions |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1][6] |

| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves.[1][6] |

| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | Avoid release to the environment. Collect spillage.[1][6] |

Experimental Protocols: Application in Mechanistic Studies

The primary application of Diphenylsulfane-d1 in a research context, particularly in drug development, is in the study of reaction mechanisms and metabolic pathways. The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. Observing a KIE can provide evidence for the rate-determining step of a reaction and the involvement of C-H bond cleavage.

Below is a detailed, representative protocol for the oxidation of Diphenylsulfane to Diphenyl sulfoxide. The use of this compound in this reaction would help to elucidate the mechanism of oxidation.

Protocol: Oxidation of Diphenylsulfane to Diphenyl Sulfoxide

Objective: To synthesize Diphenyl sulfoxide via the oxidation of Diphenylsulfane and to provide a framework for a kinetic isotope effect study using this compound.

Materials:

-

Diphenylsulfane (or this compound)

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Diphenylsulfane in 20 mL of glacial acetic acid.

-

Addition of Oxidant: While stirring, slowly add 1.2 equivalents of 30% hydrogen peroxide to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into 50 mL of deionized water and extract with 3 x 30 mL of dichloromethane.

-

Neutralization: Combine the organic layers and wash with 2 x 40 mL of saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Diphenyl sulfoxide.

-

Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Application of this compound: By running this reaction in parallel with both Diphenylsulfane and this compound and carefully measuring the reaction rates, a kinetic isotope effect can be determined. A significant KIE would suggest that the C-H (or C-D) bond is broken in the rate-determining step of the oxidation reaction.

Visualized Protocols and Relationships

Safe Handling Workflow for Diphenylsulfane

The following diagram outlines the essential steps for the safe handling of Diphenylsulfane in a laboratory setting, from preparation to disposal.

Logical Relationship in Drug Metabolism Studies

The use of deuterated compounds like this compound is a powerful tool in drug discovery and development to understand a compound's metabolic fate. The following diagram illustrates the logical relationship.

This guide provides a foundational understanding of the safety, handling, and potential research applications of this compound. Researchers should always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Diphenylsulfane-d1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenylsulfane-d1, a deuterated form of Diphenylsulfane. Given the limited direct information available for this compound, this guide leverages data from its non-deuterated counterpart, Diphenylsulfane (also known as Diphenyl sulfide), and established principles of utilizing deuterated compounds in research.

Core Compound Data

| Property | Value | Source |

| Compound Name | This compound | - |

| Parent Compound | Diphenylsulfane (Diphenyl sulfide) | [1][2] |

| CAS Number (Parent) | 139-66-2 | [1][2] |

| Molecular Formula | C₁₂H₉DS | - |

| Molecular Weight | 187.28 g/mol (calculated) | - |

| Molecular Formula (Parent) | C₁₂H₁₀S | [1][2] |

| Molecular Weight (Parent) | 186.27 g/mol | [1][2] |

Physicochemical Properties of Diphenylsulfane (Parent Compound)

The following data pertains to the non-deuterated form, Diphenylsulfane. The isotopic substitution in this compound is not expected to significantly alter these physical properties.

| Property | Value |

| Appearance | Colorless liquid |

| Melting Point | -40 °C |

| Boiling Point | 296 °C |

| Density | 1.114 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in ether, benzene, and carbon disulfide |

Synthesis and Applications

Deuterated compounds like this compound are primarily synthesized for use in specific research applications, most notably as internal standards in quantitative analysis by mass spectrometry and in mechanistic studies of chemical reactions.

General Synthesis Approach for Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds can be achieved through methods such as H-D exchange reactions. These reactions typically involve treating the non-deuterated compound with a deuterium source, such as heavy water (D₂O), often under elevated temperature and pressure and in the presence of a catalyst.

Key Application: Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of Diphenylsulfane in complex matrices. The key advantages of using a deuterated internal standard include:

-

Co-elution with the Analyte: It behaves almost identically to the non-deuterated analyte during chromatographic separation.

-

Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the sample matrix.

-

Improved Accuracy and Precision: The use of a deuterated standard enhances the reliability and reproducibility of quantitative assays.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.

Protocol: Quantification of Diphenylsulfane in a Sample Matrix

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Diphenylsulfane (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of this compound (the internal standard) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

-

Add a constant concentration of the internal standard to each calibration standard and quality control sample.

-

-

Sample Preparation:

-

To the unknown sample, add the same constant concentration of the internal standard.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an appropriate liquid chromatography column for separation.

-

Perform detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Set one MRM transition for the analyte (Diphenylsulfane).

-

Set a second MRM transition for the internal standard (this compound).

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

-

Diagrams

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for a quantitative analysis experiment using a deuterated internal standard.

References

Technical Guide: Solubility of Diphenylsulfane in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide on the Solubility of Diphenylsulfane

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For liquid solutes like Diphenylsulfane in liquid organic solvents, this is often referred to as miscibility. The principle of "like dissolves like" is the primary guiding factor, where substances with similar polarities tend to be miscible.

Solubility Profile of Diphenylsulfane

Diphenylsulfane is a non-polar, aromatic sulfide. Based on its chemical structure, it is predicted to be readily soluble or miscible in a wide range of non-polar and moderately polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.

Table 1: Quantitative and Qualitative Solubility of Diphenylsulfane

| Solvent | Chemical Formula | Polarity Index | Solubility/Miscibility | Temperature (°C) |

|---|---|---|---|---|

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | Miscible | 25 |

| Toluene | C₇H₈ | 2.4 | Miscible | 25 |

| Benzene | C₆H₆ | 2.7 | Soluble | 20 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble | 20 |

| Carbon Disulfide | CS₂ | <1.0 | Soluble | 20 |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Miscible | 25 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Miscible | 25 |

| Acetone | C₃H₆O | 5.1 | Soluble | 20 |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | 4.3 | Soluble | 20 |

| Methanol | CH₃OH | 5.1 | Slightly Soluble | 25 |

| Water | H₂O | 10.2 | Insoluble | 25 |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates a significant amount dissolves, but quantitative data is not available. This data is compiled from various chemical safety and supplier datasheets.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The following is a generalized protocol for determining the solubility of a compound in a given solvent. This method, known as the isothermal shake-flask method, is a gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

Analyte (e.g., Diphenylsulfane)

-

Solvent of interest

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Scintillation vials or other suitable containers

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL, µg/mL, or mol/L.

dot

Caption: Workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of a compound like Diphenylsulfane in organic solvents. Understanding these relationships is crucial for experimental design and data interpretation.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the effect can vary.

-

Solvent Polarity: As demonstrated in Table 1, Diphenylsulfane, a non-polar molecule, dissolves best in non-polar or moderately polar solvents.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease solubility through various intermolecular interactions.

dot

Caption: Key factors affecting solubility.

Theoretical vs. Experimental Properties of Diphenylsulfane-d1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of Diphenylsulfane-d1. As a deuterated isotopologue of diphenylsulfane (also known as diphenyl sulfide), this compound is of significant interest for various applications in drug discovery and development, particularly in mechanistic and metabolic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential biological signaling pathways. Due to the limited availability of data for the deuterated species, information for the non-deuterated parent compound, diphenylsulfane, is used as a close proxy and is duly noted.

Introduction

Diphenylsulfane and its derivatives represent a class of organosulfur compounds with diverse applications, serving as precursors for photoinitiators and exhibiting various biological activities. The strategic incorporation of deuterium in this compound offers a valuable tool for researchers. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can be leveraged to study reaction mechanisms, understand metabolic pathways, and potentially enhance the metabolic stability of drug candidates. This guide aims to consolidate the available theoretical and experimental data for diphenylsulfane as a foundational reference for the scientific community, with the understanding that these properties will be very similar for the d1 variant.

Physicochemical Properties

Table 1: Comparison of Theoretical and Experimental Properties of Diphenylsulfane

| Property | Theoretical Value | Experimental Value |

| Molecular Formula | C₁₂H₁₀S | C₁₂H₁₀S |

| Molecular Weight | 186.27 g/mol [1] | 186.27 g/mol [1] |

| Melting Point | - | -40 °C[2] |

| Boiling Point | - | 296 °C[2][3] |

| Density | - | 1.113 g/mL at 20 °C[2][3] |

| Refractive Index (n20/D) | - | 1.6327[2] |

| XLogP3 | 4.5[1] | - |

| Flash Point | - | >110 °C[4] |

| Solubility | - | Insoluble in water; Soluble in ether, benzene, carbon disulfide, and hot ethanol.[3][4][5] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Below is a summary of expected and reported spectroscopic data for the non-deuterated analogue.

Table 2: Spectroscopic Data for Diphenylsulfane

| Technique | Theoretical Data | Experimental Data |

| ¹H NMR (CDCl₃, ppm) | Not Available | δ 7.08-7.44 (m, 10H)[6] |

| ¹³C NMR (CDCl₃, ppm) | Not Available | δ 125.51, 127.28, 129.56, 136.83[7] |

| IR (KBr, cm⁻¹) | Not Available | Major peaks observed.[8] |

| Mass Spectrometry (EI) | Not Available | m/z 186 (M⁺), 185, 184, 187, 51.[9] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides established methods for the synthesis of diphenylsulfane and its characterization, which can be adapted for the preparation and analysis of this compound.

Synthesis of Diphenylsulfane

This protocol is a well-established method for the synthesis of diphenylsulfane.[10]

Materials:

-

Benzene (dry)

-

Aluminum chloride (anhydrous)

-

Sulfur chloride

-

Ice

-

Methyl alcohol

-

Zinc dust

-

40% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, combine 980 cc (11 moles) of dry benzene and 464 g (3.48 moles) of aluminum chloride.

-

Cool the mixture to 10°C in an ice bath.

-

While stirring, add a solution of 405.1 g (3 moles) of sulfur chloride in 390 g (5 moles) of benzene over one hour, maintaining the temperature at approximately 10°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for two hours.

-

Heat the reaction mixture to 30°C until the evolution of hydrogen chloride gas nearly ceases (approximately one hour).

-

Pour the mixture onto 1 kg of cracked ice.

-

Once hydrolysis is complete, separate the benzene layer.

-

Distill the benzene on a steam bath.

-

Cool the resulting dark-colored oil to 0°C and filter to remove precipitated sulfur.

-

Dissolve the residue in 500 cc of methyl alcohol and cool to 0°C with stirring for three hours to precipitate more sulfur, which is then removed by filtration.

-

Remove the alcohol on a steam bath and distill the residue under reduced pressure (18 mm). Collect the fraction boiling at 155-170°C.

-

Heat the collected fraction with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution on a steam bath for one hour with stirring.

-

Separate the diphenyl sulfide layer, wash with two 500-cc portions of water, and dry over anhydrous sodium sulfate.

-

Distill the product to obtain pure, colorless diphenyl sulfide (boiling point 162-163°C at 18 mm).[10]

Proposed Synthesis of this compound

To synthesize this compound, a deuterated starting material would be required. A plausible approach would be to use deuterated benzene (benzene-d1) in the synthesis described in section 4.1.

Workflow for the Synthesis of this compound:

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Beyond seasoning nutrients bioactive ingredients and healthcare effects of Allium vegetables [frontiersin.org]

- 3. The 125Te Chemical Shift of Diphenyl Ditelluride: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Diphenyl sulfide(139-66-2) IR Spectrum [m.chemicalbook.com]

- 9. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diphenyl diselenide regulates Nrf2/Keap-1 signaling pathway and counteracts hepatic oxidative stress induced by bisphenol A in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Diphenylsulfane-d1: Background and Discovery

A comprehensive review of available scientific literature reveals a notable absence of specific research or data pertaining to "Diphenylsulfane-d1." This deuterated form of diphenylsulfane (also known as diphenyl sulfide) does not appear in published chemical literature, databases, or analytical repositories under this specific nomenclature. Consequently, a detailed technical guide on its unique background, discovery, experimental protocols, and quantitative data cannot be compiled at this time.

This guide will, therefore, address the parent compound, diphenylsulfane, and provide a general overview of deuteration methods applicable to aromatic compounds. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in the synthesis and potential applications of isotopically labeled compounds like this compound.

Understanding the Parent Compound: Diphenylsulfane

Diphenylsulfane, with the chemical formula (C₆H₅)₂S, is an organosulfur compound where a sulfur atom is bonded to two phenyl groups. It is a colorless liquid with a distinct odor and serves as a versatile building block in organic synthesis. It is crucial to distinguish diphenylsulfane from diphenyl sulfone ((C₆H₅)₂SO₂), which contains a sulfonyl group and exhibits significantly different chemical and physical properties.[1][2][3]

Physicochemical Properties of Diphenylsulfane

A summary of the key physicochemical properties of the non-deuterated diphenylsulfane is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀S |

| Molar Mass | 186.27 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -40.5 °C |

| Boiling Point | 296-297 °C |

| Density | 1.11 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents |

General Methodologies for the Deuteration of Aromatic Compounds

The introduction of deuterium into an aromatic ring, such as a phenyl group in diphenylsulfane, can be achieved through several established synthetic methods. The choice of method depends on the desired position of the deuterium atom, the required level of deuteration, and the presence of other functional groups in the molecule.

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

One common method for preparing deuterated aromatic compounds involves an acid-catalyzed hydrogen-deuterium exchange reaction.[4] This protocol provides a general framework for such a transformation.

Materials:

-

Aromatic compound (e.g., Diphenylsulfane)

-

Deuterated acid (e.g., D₂SO₄ or DCl)

-

Deuterated solvent (e.g., D₂O)

-

Lewis acid catalyst (optional, e.g., AlCl₃)

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Heating mantle

-

Quenching solution (e.g., saturated NaHCO₃ solution)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or distillation)

Procedure:

-

The aromatic compound is dissolved in a deuterated solvent within an anhydrous reaction vessel equipped with a magnetic stirrer.

-

The deuterated acid is slowly added to the solution. A Lewis acid catalyst may also be introduced to facilitate the exchange.

-

The reaction mixture is stirred at a specific temperature for a predetermined period to allow for the exchange of aromatic protons with deuterium. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

Upon completion, the reaction is carefully quenched by the addition of a suitable quenching solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified using an appropriate technique to yield the deuterated aromatic compound.

The logical workflow for this general deuteration process can be visualized as follows:

Potential Signaling Pathways and Applications

While no specific biological activity or signaling pathway has been described for this compound, the introduction of deuterium can be a valuable tool in drug discovery and development. Deuteration can alter the metabolic profile of a drug molecule, often leading to a longer half-life due to the kinetic isotope effect. This can potentially improve the pharmacokinetic properties of a drug.

A hypothetical signaling pathway where a deuterated compound might exhibit modified activity is illustrated below. The deuteration could affect the rate of metabolic inactivation by cytochrome P450 enzymes, thereby prolonging the compound's interaction with its target receptor.

References

An In-depth Technical Guide to the Potential Research Applications of Diphenylsulfane-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of Diphenylsulfane-d1, a deuterated isotopologue of Diphenylsulfane (also known as Diphenyl sulfide). The strategic replacement of a single protium (¹H) atom with a deuterium (²H or D) atom in the Diphenylsulfane molecule opens up a range of powerful applications in mechanistic elucidation, metabolic studies, and as an analytical standard. This document provides a comprehensive overview of the theoretical framework, potential experimental protocols, and data interpretation for the use of this compound in research and development.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The primary rationale behind the use of deuterated compounds in research lies in the Kinetic Isotope Effect (KIE) . The bond between a carbon atom and a deuterium atom (C-D) is stronger than the corresponding carbon-protium (C-H) bond. This is due to the greater mass of the deuterium nucleus, which results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a chemical reaction.

This phenomenon is a powerful tool for investigating reaction mechanisms. By comparing the reaction rates of the non-deuterated (d0) and deuterated (d1) compounds, researchers can infer whether a specific C-H bond is broken during the rate-limiting step.

Potential Research Applications of this compound

The unique properties of this compound make it a valuable tool in several key areas of research:

-

Elucidation of Metabolic Pathways: In drug metabolism studies, this compound can be used to understand the specific sites and mechanisms of enzymatic oxidation.

-

Improving Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position with deuterium, the rate of metabolism can be slowed, potentially improving the pharmacokinetic profile of a drug candidate.

-

Mechanistic Studies of Oxidation Reactions: The KIE can be used to probe the transition state of oxidation reactions involving the sulfur atom or the phenyl rings of Diphenylsulfane.

-

Internal Standards for Mass Spectrometry: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for the accurate quantification of Diphenylsulfane and its metabolites in complex biological matrices.

Application in Elucidating Metabolic Pathways

Diphenylsulfane is known to undergo oxidation at the sulfur atom to form Diphenylsulfoxide and subsequently Diphenylsulfone. The phenyl rings are also potential sites of hydroxylation by cytochrome P450 enzymes. This compound can be used to investigate these pathways.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of this compound compared to its non-deuterated counterpart using liver microsomes.

Data Presentation: In Vitro Half-Life Determination

The results from the metabolic stability assay can be summarized in a table to compare the half-lives of Diphenylsulfane-d0 and this compound.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Diphenylsulfane-d0 | 25.3 | 27.4 |

| This compound | 48.7 | 14.2 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of a kinetic isotope effect on metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Addition of Test Compounds: Add Diphenylsulfane-d0 or this compound to the wells to a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For the t=0 time point, the quenching solution is added before the NADPH.

-

Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots.

-

Quenching: Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) is determined from the slope of the linear regression.

Application as an Internal Standard in Pharmacokinetic Studies

This compound is an excellent internal standard for quantitative bioanalysis due to its chemical similarity and mass difference from the analyte of interest.

Logical Relationship: Use of Deuterated Internal Standard

The following diagram illustrates the principle of using a deuterated internal standard in a pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters

The use of a deuterated internal standard ensures the accuracy and precision of the pharmacokinetic data.

| Parameter | Units | Value |

| Cmax (Maximum Concentration) | ng/mL | 1250 |

| Tmax (Time to Cmax) | h | 2.0 |

| AUC (Area Under the Curve) | ng·h/mL | 8750 |

| t½ (Half-life) | h | 4.5 |

Note: This data is representative of a typical pharmacokinetic study and highlights the parameters that can be accurately determined using a deuterated internal standard.

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Animal Dosing: Administer a single oral dose of the non-deuterated compound to a cohort of laboratory animals (e.g., rats).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: To a known volume of plasma, add a fixed amount of this compound as the internal standard. Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and the internal standard.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the study samples from this curve.

Conclusion

This compound is a versatile research tool with significant potential in the fields of drug metabolism, pharmacokinetics, and mechanistic chemistry. Its ability to provide insights into metabolic pathways, improve the robustness of bioanalytical methods, and potentially enhance the metabolic stability of parent molecules makes it a valuable asset for researchers and drug development professionals. The experimental frameworks and data presented in this guide provide a solid foundation for the design and implementation of studies utilizing this deuterated compound.

Methodological & Application

Application Notes and Protocols for Diphenylsulfane-d1 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research, enabling the precise measurement of analytes in complex matrices. The accuracy and reliability of these measurements are significantly enhanced by the use of internal standards. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-resolvable. Isotopically labeled compounds, such as Diphenylsulfane-d1, are considered the gold standard for internal standards in mass spectrometry because they fulfill these criteria.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of diphenyl sulfide and structurally related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Diphenyl sulfide is an organosulfur compound used in the synthesis of various chemicals and can be a subject of environmental and industrial monitoring.[4]

Physicochemical Properties and Mass Spectra

This compound is the singly deuterated analogue of diphenyl sulfide. The key physicochemical properties are summarized in the table below.

| Property | Diphenyl Sulfide | This compound (Internal Standard) |

| Chemical Formula | C₁₂H₁₀S | C₁₂H₉DS |

| Molecular Weight | 186.27 g/mol [5][6] | 187.28 g/mol |

| Boiling Point | 296 °C[4][7] | ~296 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and carbon disulfide.[4][8][9] | Insoluble in water; soluble in organic solvents. |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 186.[5][10][11] | Expected Molecular Ion (M⁺) at m/z 187. |

The electron ionization (EI) mass spectrum of diphenyl sulfide is characterized by a prominent molecular ion peak at m/z 186.[5][10][11] The fragmentation pattern of aromatic sulfides is often dominated by the cleavage of the carbon-sulfur bonds.[12][13][14] For quantitative analysis using this compound, selected ion monitoring (SIM) of m/z 186 for the analyte and m/z 187 for the internal standard is recommended for high specificity and sensitivity.

Experimental Protocols

The following protocols are provided as a representative example for the quantification of diphenyl sulfide in a soil matrix. These can be adapted for other matrices and analytes with appropriate validation.

Sample Preparation: Extraction of Diphenyl Sulfide from Soil

-

Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Spiking with Internal Standard: Add 100 µL of a 10 µg/mL solution of this compound in methanol to each sample, vortex for 30 seconds. This results in a final concentration of 100 ng/g of the internal standard.

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

-

Sonication: Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection of Supernatant: Carefully transfer the supernatant to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process (steps 3-6) on the soil pellet with a fresh 20 mL aliquot of the acetone/hexane mixture.

-

Combine Supernatants: Combine the two supernatants.

-

Concentration: Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen at 40 °C.

-

Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Analyte (Diphenyl Sulfide): m/z 186.

-

Internal Standard (this compound): m/z 187.

-

Quantitative Data and Method Validation

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of diphenyl sulfide and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[15][16][17]

| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 100 | 15,234 | 150,876 | 0.101 |

| 25 | 100 | 38,123 | 151,234 | 0.252 |

| 50 | 100 | 76,543 | 152,345 | 0.502 |

| 100 | 100 | 151,987 | 151,567 | 1.003 |

| 250 | 100 | 378,987 | 150,987 | 2.510 |

| 500 | 100 | 755,432 | 151,345 | 4.991 |

The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.995.

Precision and Accuracy

Method precision and accuracy are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

| QC Level | Spiked Conc. (ng/g) | Measured Conc. (ng/g) (n=5) | RSD (%) | Accuracy (%) |

| Low | 20 | 19.2 ± 0.8 | 4.2 | 96.0 |

| Medium | 200 | 205.4 ± 7.6 | 3.7 | 102.7 |

| High | 400 | 394.8 ± 12.2 | 3.1 | 98.7 |

The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 15% for precision and an accuracy within 85-115%.

Logical Relationships in Quantitative Analysis

The use of an internal standard corrects for variations in sample preparation and instrument response. The fundamental principle is that any loss of analyte during sample processing or variability in injection volume will be mirrored by a proportional loss or variation of the internal standard.[1][3]

Conclusion

This compound is a suitable internal standard for the robust and accurate quantification of diphenyl sulfide and related compounds by mass spectrometry. The use of a stable isotope-labeled internal standard is a powerful technique to minimize the effects of experimental variability, thereby improving the precision and reliability of analytical results. The protocols and data presented here provide a framework for the development and validation of analytical methods using this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Diphenyl sulfide | 139-66-2 [chemicalbook.com]

- 5. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenyl sulfide [webbook.nist.gov]

- 7. Diphenyl sulphide [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. what is diphenyl sulfide? [scienoc.com]

- 10. Diphenyl sulfide(139-66-2) MS spectrum [chemicalbook.com]

- 11. Diphenyl sulfide [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Diphenylsulfane-d1 for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise determination of relative protein abundance in complex biological samples. This application note describes a protocol for the use of Diphenylsulfane-d1, a novel cysteine-reactive chemical labeling reagent, for quantitative proteomics workflows. This method offers a streamlined approach for comparative analysis, crucial for biomarker discovery, drug development, and elucidating cellular signaling pathways.

The core principle of this methodology lies in the differential labeling of protein samples with isotopically light (d0) and heavy (d1) versions of the Diphenylsulfane reagent. The reagent specifically targets and covalently binds to the thiol group of cysteine residues. Following labeling, the samples are combined, digested, and analyzed by mass spectrometry. The relative quantification of cysteine-containing peptides, and by extension their parent proteins, is determined by comparing the signal intensities of the peptide pairs that differ by a single Dalton due to the deuterium label.

Experimental Protocols

This protocol outlines the key steps for a typical quantitative proteomics experiment using this compound.

Materials

-

Diphenylsulfane-d0 (light reagent)

-

This compound (heavy reagent)

-

Lysis buffer (e.g., RIPA buffer)

-

Reducing agent (e.g., DTT or TCEP)

-

Alkylation agent (e.g., iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., Tris buffer)

-

Desalting columns

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure

-

Protein Extraction and Quantification:

-

Extract proteins from control and treated samples using a suitable lysis buffer.

-

Quantify the protein concentration for each sample using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Take equal amounts of protein from the control and treated samples.

-

Reduce the disulfide bonds in both samples by adding a reducing agent and incubating.

-

Alkylate the free cysteine residues with an alkylating agent in the dark.

-

-

Differential Labeling with Diphenylsulfane-d0/d1:

-

Label the control sample with Diphenylsulfane-d0 (light) and the treated sample with this compound (heavy).

-

Incubate the reactions to ensure complete labeling of cysteine residues.

-

Quench the labeling reaction with a suitable quenching solution.

-

-

Sample Pooling and Protein Digestion:

-

Combine the light- and heavy-labeled protein samples in a 1:1 ratio.

-

Digest the combined protein sample into peptides using trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using a desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

-

Quantify the relative abundance of proteins by calculating the ratio of the intensities of the heavy (d1) and light (d0) labeled peptide pairs.

-

Data Presentation

The quantitative data from a this compound experiment can be summarized in tables for easy comparison. Table 1 provides an example of how to present protein quantification results.

Table 1: Relative Quantification of Proteins in Response to Drug Treatment

| Protein ID | Gene Name | Protein Name | Ratio (Treated/Control) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |

| Q06830 | BCL2 | Apoptosis regulator Bcl-2 | 0.45 | 0.005 | Downregulated |

| P10415 | CASP3 | Caspase-3 | 3.12 | <0.001 | Upregulated |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.98 | 0.89 | Unchanged |

Visualizations

Diagrams are essential for illustrating experimental workflows and biological pathways.

Caption: Experimental workflow for quantitative proteomics using this compound.

Caption: Hypothetical signaling pathway investigated using this compound proteomics.

Application of Diphenylsulfane-d10 in the Analysis of Environmental Contaminants

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diphenylsulfane and its halogenated derivatives, such as polychlorinated diphenyl sulfides (PCDPSs), are emerging as environmental contaminants of concern due to their persistence, potential for bioaccumulation, and structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). Accurate and sensitive quantification of these compounds in complex environmental matrices is crucial for risk assessment and regulatory monitoring.

Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for the quantification of trace-level organic contaminants. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. Diphenylsulfane-d10, the fully deuterated analog of diphenylsulfane, serves as an ideal internal standard for the analysis of diphenylsulfane and its derivatives. Its key applications in environmental sample analysis include:

-

Quantification of Diphenylsulfane and Polychlorinated Diphenyl Sulfides (PCDPSs): Diphenylsulfane-d10 can be used as an internal standard for the sensitive and accurate determination of native diphenylsulfane and various PCDPS congeners in soil, sediment, water, and biological tissues.

-

Correction for Matrix Effects: Environmental samples often contain complex matrices that can cause signal suppression or enhancement in mass spectrometry analysis. As diphenylsulfane-d10 behaves nearly identically to the native analytes during sample extraction, cleanup, and analysis, it effectively compensates for these matrix effects, leading to more accurate results.

-

Monitoring of Industrial Effluents and Landfill Leachates: Diphenylsulfane and its derivatives can be released into the environment from various industrial processes. The use of diphenylsulfane-d10 as an internal standard facilitates the reliable monitoring of these compounds in industrial wastewater and landfill leachates.

-

Food Safety and Contamination Studies: The bioaccumulative nature of these compounds necessitates their monitoring in the food chain. Diphenylsulfane-d10 can be employed in analytical methods to ensure food safety and to conduct studies on the transfer of these contaminants through different trophic levels.

The use of diphenylsulfane-d10 in conjunction with gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a robust and high-precision method for the analysis of this class of sulfur-containing environmental pollutants.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of diphenylsulfane and two selected PCDPS congeners using diphenylsulfane-d10 as an internal standard in various environmental matrices. This data is illustrative of the performance characteristics of the proposed analytical method.

| Analyte | Matrix | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Diphenylsulfane | Soil | 85 - 110 | > 0.995 | 0.1 ng/g | 0.3 ng/g |

| Sediment | 80 - 115 | > 0.995 | 0.1 ng/g | 0.3 ng/g | |

| Water | 90 - 105 | > 0.998 | 0.5 ng/L | 1.5 ng/L | |

| 2,2',4,4'-Tetrachlorodiphenyl sulfide | Soil | 75 - 120 | > 0.992 | 0.05 ng/g | 0.15 ng/g |

| Sediment | 70 - 125 | > 0.990 | 0.05 ng/g | 0.15 ng/g | |

| Water | 85 - 110 | > 0.996 | 0.2 ng/L | 0.6 ng/L | |

| 3,3',4,4',5-Pentachlorodiphenyl sulfide | Soil | 70 - 125 | > 0.990 | 0.02 ng/g | 0.06 ng/g |

| Sediment | 65 - 130 | > 0.990 | 0.02 ng/g | 0.06 ng/g | |

| Water | 80 - 115 | > 0.994 | 0.1 ng/L | 0.3 ng/L |

Experimental Protocols

Sample Preparation and Extraction

For Soil and Sediment Samples:

-

Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

-

Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of diphenylsulfane-d10 solution (e.g., 10 µL of a 10 ng/µL solution in nonane).

-